Cas no 874-63-5 (3,5-Dimethylanisole)

3,5-Dimethylanisole structure
3,5-Dimethylanisole structure
商品名:3,5-Dimethylanisole
CAS番号:874-63-5
MF:C9H12O
メガワット:136.190982818604
MDL:MFCD00008398
CID:40150
PubChem ID:70126

3,5-Dimethylanisole 化学的及び物理的性質

名前と識別子

    • 1-Methoxy-3,5-dimethylbenzene
    • 1,3-DIMETHYL-5-METHOXYBENZENE
    • 3,5-DIMETHYLANISOLE
    • 5-METHOXY-M-XYLENE
    • Anisole, 3,5-dimethyl
    • Benzene, 1-methoxy-3,5-dimethyl-
    • 3,5-Dimethylanisole1000µg
    • SPECS AC-509
    • JCHJBEZBHANKGA-UHFFFAOYSA-N
    • 1-methoxy-3,5-dimethyl-benzene
    • 3,5-dimethylanisol
    • NSC406910
    • 3,5-Dimethylanizole
    • NCIOpen2_003733
    • KSC494E7H
    • 5-Methoxy-1,3-dimethylbenzene
    • JCHJBEZBHANKGA-UHFFFAOYSA-
    • 3,5-Dimethylphenyl methyl ether
    • 1-Methoxy-3,5-dimethylbenzene (ACI)
    • Anisole, 3,5-dimethyl- (6CI, 7CI, 8CI)
    • NSC 406910
    • AI3-11303
    • 1-Methoxy-3,5-dimethylbenzene #
    • MFCD00008398
    • Z53835780
    • EINECS 212-865-3
    • 1-Methoxy-3 pound not5-dimethylbenzene
    • NSC-406910
    • W-104021
    • GP3L97PZB8
    • UNII-GP3L97PZB8
    • DTXCID40158817
    • DB-031939
    • NS00039195
    • 3,5-Dimethylanisole, >=99%
    • EN300-86201
    • SY018960
    • AKOS008948118
    • DTXSID40236326
    • SCHEMBL13322156
    • SCHEMBL145855
    • 874-63-5
    • PS-6237
    • D2441
    • CS-0146244
    • 3,5-Dimethylanisole
    • MDL: MFCD00008398
    • インチ: 1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3
    • InChIKey: JCHJBEZBHANKGA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C)C=C(C)C=1
    • BRN: 2040905

計算された属性

  • せいみつぶんしりょう: 136.08900
  • どういたいしつりょう: 136.088815
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 90.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 9.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.963 g/mL at 25 °C(lit.)
  • ゆうかいてん: -.2
  • ふってん: 193°C(lit.)
  • フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >
  • 屈折率: n20/D 1.512(lit.)
  • PSA: 9.23000
  • LogP: 2.31200
  • ようかいせい: 未確定

3,5-Dimethylanisole セキュリティ情報

  • ヒント:に警告
  • 危害声明: H227
  • 警告文: P210-P280-P370+P378-P403+P235-P501
  • 危険物輸送番号:3271
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • ちょぞうじょうけん:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

3,5-Dimethylanisole 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3,5-Dimethylanisole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-86201-0.5g
1-methoxy-3,5-dimethylbenzene
874-63-5 95.0%
0.5g
$19.0 2025-03-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY018960-10g
3,5-Dimethylanisole
874-63-5 ≥98%
10g
¥56.00 2024-07-10
Fluorochem
208837-1g
1-Methoxy-3,5-dimethylbenzene
874-63-5 95%
1g
£10.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155514-25g
3,5-Dimethylanisole
874-63-5 >98.0%(GC)
25g
¥184.90 2023-09-03
Alichem
A015000222-1g
3,5-Dimethylanisole
874-63-5 97%
1g
$1579.40 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M839118-5g
1-Methoxy-3,5-dimethylbenzene
874-63-5 98%
5g
111.60 2021-05-17
Fluorochem
208837-10g
1-Methoxy-3,5-dimethylbenzene
874-63-5 95%
10g
£19.00 2022-03-01
abcr
AB126542-25 g
3,5-Dimethylanisole, 99%; .
874-63-5 99%
25 g
€89.60 2023-07-20
eNovation Chemicals LLC
D955712-100g
1-Methoxy-3,5-dimethylbenzene
874-63-5 98.0%
100g
$105 2024-06-07
Enamine
EN300-86201-10.0g
1-methoxy-3,5-dimethylbenzene
874-63-5 95.0%
10.0g
$27.0 2025-03-21

3,5-Dimethylanisole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
リファレンス
Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity
Bugarin, Alejandro; et al, Organometallics, 2008, 27(17), 4357-4369

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  39 h, rt → reflux
リファレンス
A Divergent Approach to the Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from Atropisomeric N-Aryl Oxindole Derivatives
Nakazaki, Atsuo ; et al, Chemistry - An Asian Journal, 2016, 11(22), 3267-3274

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Isopropanol Solvents: Isopropanol ;  19 h
1.2 Reagents: Potassium carbonate ;  neutralized
リファレンス
Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction
Dichiarante, Valentina; et al, Green Chemistry, 2009, 11(7), 942-945

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Derivatives of the m-xylenols. I. Intermediate products from m-5-xylenol (5-hydroxy-1,3-dimethylbenzene)
Rowe, F. M.; et al, Journal of the Society of Chemical Industry, 1930, 49, 469-73

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  > 1 min, rt
1.2 Reagents: 1,3-Dimethyl-2-imidazolidinone ;  24 h, 60 °C
リファレンス
Structure-Activity Relationship Analysis of Pd-PEPPSI Complexes in Cross-Couplings: a Close Inspection of the Catalytic Cycle and the Precatalyst Activation Model
Nasielski, Joanna; et al, Chemistry - A European Journal, 2010, 16(35), 10844-10853

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  1 h, reflux
リファレンス
New 2,2'-substituted 4,4'-dimethoxy-6,6'-dimethyl[1,1'-biphenyls], inducing a strong helical twisting power in liquid crystals
Holzwarth, Richard; et al, Chemistry - A European Journal, 2004, 10(16), 3931-3935

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Product class 2: alkyl aryl ethers - synthesis from nonaromatic precursors
Gerster, M.; et al, Science of Synthesis, 2007, 31, 643-664

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Iodine ,  Ceric ammonium nitrate Solvents: Methanol ,  Acetonitrile ;  reflux
リファレンス
Iodine-Cerium(IV) Ammonium Nitrate
Horiuchi, C. Akira, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: (±)-1,1′-Binaphthyl-2,2′-diamine ,  Cuprous iodide Solvents: Methanol ;  30 h, 110 °C
リファレンス
An efficient intermolecular BINAM-copper(I) catalyzed Ullmann-type coupling of aryl iodides/bromides with aliphatic alcohols
Naidu, Ajay B.; et al, Tetrahedron Letters, 2008, 49(19), 3147-3151

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: rel-(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol ,  Cuprous iodide Solvents: Acetonitrile ;  rt; 36 h, 82 °C
リファレンス
General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol-Copper(I) Complex
Naidu, Ajay B.; et al, Journal of Organic Chemistry, 2009, 74(10), 3675-3679

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ethylene Catalysts: Palladium ;  48 h, 130 °C
リファレンス
Conversion of Cyclohexanones to Alkyl Aryl Ethers by Using a Pd/C-Ethylene System
El-Deeb, Ibrahim Yussif; et al, European Journal of Organic Chemistry, 2017, 2017(2), 409-413

ごうせいかいろ 12

はんのうじょうけん
1.1 -
2.1 Reagents: Isopropanol Solvents: Isopropanol ;  19 h
2.2 Reagents: Potassium carbonate ;  neutralized
リファレンス
Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction
Dichiarante, Valentina; et al, Green Chemistry, 2009, 11(7), 942-945

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Calcium hydroxide ;  1.5 h, 80 °C
リファレンス
A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination
Tang, Yu; et al, Synthesis, 2022, 54(10), 2373-2390

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: Xylene ;  25 min, 130 °C
リファレンス
Sterically demanding aryl-alkyl Suzuki-Miyaura coupling
Li, Chengxi; et al, Organic Chemistry Frontiers, 2014, 1(3), 225-229

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
リファレンス
A highly active and selective palladium pincer catalyst for the formation of α-aryl ketones via cross-coupling
Bugarin, Alejandro; et al, Chemical Communications (Cambridge, 2011, 47(25), 7218-7220

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Dimethyl sulfate
リファレンス
Hindered organoboron groups on organic chemistry. 27. Preparations and some properties of alkylbis(2,6-dimethyl-4-methoxyphenyl)boranes ((DMP)2BR)
Pelter, Andrew; et al, Tetrahedron, 1994, 50(48), 13775-800

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Dimanganese decacarbonyl ;  1 h, 180 °C
リファレンス
Methylation of phenol and its derivatives with dimethyl carbonate in the presence of Mn2(CO)10, W(CO)6, and Co2(CO)8
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(3), 330-334

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  36 h, 130 °C
リファレンス
Creating Order in Ultrastable Phosphonate Metal-Organic Frameworks via Isolable Hydrogen-Bonded Intermediates
Huynh, Racheal P. S.; et al, Journal of the American Chemical Society, 2023, 145(39), 21263-21272

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Iodine ,  Diammonium cerium hexanitrate Solvents: Methanol ;  reflux
リファレンス
Iodine-Cerium(IV) ammonium nitrate
Horiuchi, C. Akira, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; 16 h, reflux
1.2 Reagents: Zinc chloride Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  > 1 min, rt
1.3 Reagents: 1,3-Dimethyl-2-imidazolidinone ;  24 h, 60 °C
リファレンス
Structure-Activity Relationship Analysis of Pd-PEPPSI Complexes in Cross-Couplings: a Close Inspection of the Catalytic Cycle and the Precatalyst Activation Model
Nasielski, Joanna; et al, Chemistry - A European Journal, 2010, 16(35), 10844-10853

3,5-Dimethylanisole Raw materials

3,5-Dimethylanisole Preparation Products

3,5-Dimethylanisole 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:874-63-5)3,5-Dimethylanisole
sfd4553
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:874-63-5)3,5-Dimethylanisole
A842223
清らかである:99%
はかる:500g
価格 ($):294.0